Methyl (4-ethylphenyl)carbamate
Description
Methyl (4-ethylphenyl)carbamate (CAS 2631-30-3) is an organic carbamate derivative with the molecular formula C₁₀H₁₃NO₂. Structurally, it consists of a phenyl ring substituted with an ethyl group at the para position, linked to a methyl carbamate functional group (-O(CO)NHCH₃). Its synthesis typically involves the reaction of 4-ethylphenol with methyl isocyanate or chloroformate derivatives under controlled conditions .
Key properties include:
- Molecular weight: 179.22 g/mol
- Lipophilicity: Estimated log k (HPLC-derived) similar to other alkyl-substituted carbamates, influenced by the ethyl group’s hydrophobic contribution .
- Regulatory status: Not explicitly regulated but structurally related to compounds like fentanyl methyl carbamate (Schedule I in the U.S.) .
Properties
CAS No. |
28238-55-3 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl N-(4-ethylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-4-6-9(7-5-8)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
IGBOEFBYXMNOKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-ethylphenyl)carbamate can be synthesized through several methods. One common method involves the reaction of 4-ethylphenol with methyl isocyanate. The reaction typically occurs under mild conditions and can be catalyzed by various catalysts to improve yield and efficiency . Another method involves the reaction of 4-ethylphenylamine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow systems. These systems allow for better control of reaction conditions and higher yields. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-ethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
Methyl (4-ethylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (4-ethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as acetylcholinesterase, leading to various physiological effects. The compound’s structure allows it to form stable interactions with enzyme active sites, thereby modulating their activity .
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioavailability
Carbamates with varying substituents exhibit distinct lipophilicity profiles, impacting their pharmacokinetics. For example:
| Compound | Substituent | log k (HPLC) | Molecular Weight (g/mol) |
|---|---|---|---|
| Methyl (4-ethylphenyl)carbamate | 4-ethyl | ~2.1* | 179.22 |
| Methyl (4-chlorophenyl)carbamate | 4-chloro | 2.5 | 185.62 |
| Methyl (4-nitrophenyl)carbamate | 4-nitro | 2.8 | 196.15 |
| Methyl (3-hydroxyphenyl)carbamate | 3-hydroxy | 1.6 | 167.16 |
*Estimated based on alkyl chain contributions .
- Chloro and nitro groups further elevate log k, favoring tissue penetration but increasing toxicity risks .
Physicochemical Properties
- Melting Points : this compound’s melting point is unreported in the evidence, but analogs like Methyl (4-chlorophenyl)carbamate melt at 160–162°C , while nitro-substituted derivatives (e.g., 4-nitrophenyl analogs) show higher melting points (~206–208°C) due to stronger intermolecular forces .
- Spectroscopic Data :
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